2-(Methylthio)phenylboronic acid

Overview

Description

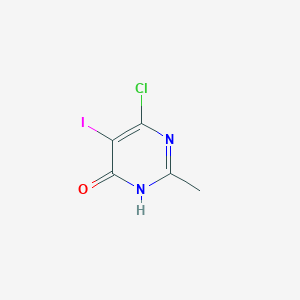

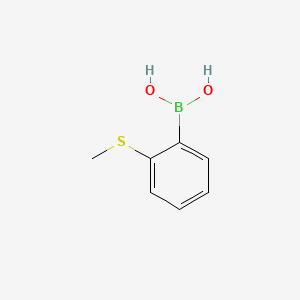

2-(Methylthio)phenylboronic acid, also known as [2-(Methylsulfanyl)phenyl]boronic acid, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a molecular formula of C7H9BO2S, an average mass of 168.021 Da, and a monoisotopic mass of 168.041626 Da . It is commonly used in organic synthesis .

Synthesis Analysis

The synthesis of 2-(Methylthio)phenylboronic acid often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis to form phenylboronic acid .Molecular Structure Analysis

The molecular structure of 2-(Methylthio)phenylboronic acid is planar with a minor bend around the C-B bond . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

2-(Methylthio)phenylboronic acid is a reactant for palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions . It is also involved in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis

2-(Methylthio)phenylboronic acid is a white crystalline powder . It has a melting point of 77-83°C . It is slightly soluble in water and soluble in most polar organic solvents .Scientific Research Applications

Catalysis in Organic Synthesis : Phenylboronic acids, including derivatives like 2-(Methylthio)phenylboronic acid, are used in catalysis. For example, they are used in Suzuki-Miyaura cross-coupling reactions, a widely employed method in organic synthesis for forming carbon-carbon bonds. A study demonstrated the use of a 2-(Methylthio)aniline complex with palladium(II) as an efficient catalyst for such reactions in water, highlighting the environmental friendliness of the process (Rao et al., 2014).

Drug Delivery Systems : Phenylboronic acid-based materials, including those derived from 2-(Methylthio)phenylboronic acid, have been used in the development of glucose-responsive drug delivery systems. These systems can be particularly useful in the controlled release of insulin for diabetes management. Research in this area includes the development of phenylboronic acid-based polymeric nanoparticles (Ma & Shi, 2014).

Biomedical Engineering Applications : Phenylboronic acids are applied in various biomedical engineering fields due to their unique stimuli-responsive characteristics. For instance, phenylboronic acid-decorated polymeric nanomaterials have been developed for diagnostic and therapeutic applications, exploiting their ability to form reversible complexes with polyols, including sugars and diols (Lan & Guo, 2019).

Glucose Sensing and Diagnostics : The interaction of phenylboronic acids with polyols makes them ideal for glucose sensing, a critical aspect of diabetes management. This has led to the development of phenylboronic acid functionalized materials for optical diffusers in glucose sensing, which can be integrated into wearable devices for real-time biomarker monitoring (Elsherif et al., 2018).

Environmental Applications : Research has also explored the use of phenylboronic acids in environmental applications. For example, the aerobic oxygenation of phenylboronic acid to phenol, facilitated by thiol derivatives, offers a metal-free, environmentally friendly approach to certain oxidation reactions (Kaewmati et al., 2012).

Safety And Hazards

properties

IUPAC Name |

(2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBWTYBCNFKURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378542 | |

| Record name | 2-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)phenylboronic acid | |

CAS RN |

168618-42-6 | |

| Record name | 2-Methylsulfanylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Isopropyl-1-methyl-4-pentenyl)-3a,6,6,12a-tetramethyltetradecahyd ro-1H-cyclopenta[a]cyclopropa](/img/structure/B1171653.png)